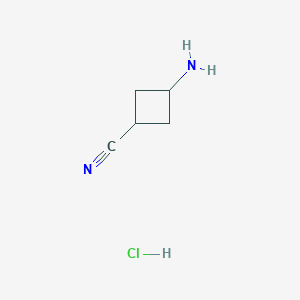
1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid
概要
説明
1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H12FNO3 and a molecular weight of 237.23 g/mol It is characterized by the presence of a fluorobenzoyl group attached to a pyrrolidine ring, which is further connected to a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 4-fluorobenzoyl chloride with pyrrolidine-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets .
類似化合物との比較
Similar Compounds
- 1-(4-Chlorobenzoyl)pyrrolidine-2-carboxylic acid
- 1-(4-Bromobenzoyl)pyrrolidine-2-carboxylic acid
- 1-(4-Methylbenzoyl)pyrrolidine-2-carboxylic acid
Uniqueness
1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
特性
IUPAC Name |
1-(4-fluorobenzoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUZWGRJHXDJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2801864.png)
![4-[3-(4-Fluoro-3-methylphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2801865.png)
![N-cyclopentyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2801866.png)
![N-(4-chlorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2801867.png)
![2-(benzylsulfanyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide](/img/structure/B2801868.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2801869.png)

![2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B2801872.png)
![1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol](/img/structure/B2801873.png)
![methyl 2-methyl-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2801876.png)

![1-isopropyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2801879.png)


